Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl-
CAS No.: 76068-85-4
Cat. No.: VC15948923
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76068-85-4 |
---|---|
Molecular Formula | C15H21NO |
Molecular Weight | 231.33 g/mol |
IUPAC Name | 2,2-dimethyl-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Standard InChI | InChI=1S/C15H21NO/c1-11-13-8-6-5-7-12(13)9-10-16(11)14(17)15(2,3)4/h5-8,11H,9-10H2,1-4H3 |
Standard InChI Key | JNPKHHCDJVYNCJ-UHFFFAOYSA-N |
Canonical SMILES | CC1C2=CC=CC=C2CCN1C(=O)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Analysis
The compound belongs to the tetrahydroisoquinoline family, which consists of a benzene ring fused to a partially saturated pyridine ring. The saturation at positions 1–4 reduces aromaticity, imparting conformational flexibility compared to fully aromatic isoquinolines . Key structural features include:
-
N-Methylation: A methyl group at the nitrogen atom enhances lipophilicity and influences receptor binding interactions .
-
C-2 Substituent: The 2-(2,2-dimethyl-1-oxopropyl) group introduces a branched ketone moiety, which may participate in hydrogen bonding or serve as a metabolic site for oxidation/reduction reactions .
The molecular formula C₁₅H₂₁NO corresponds to a molecular weight of 231.33 g/mol, calculated from isotopic composition . While experimental data on melting point and solubility are unavailable, analogues such as 1,2,3,4-tetrahydro-1-methylquinoline (CAS 491-34-9) exhibit hygroscopicity and limited water solubility, suggesting similar behavior for this compound .
Table 1: Structural and Physical Properties
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 116174-86-8 | |
Molecular Formula | C₁₅H₂₁NO | |
Molecular Weight | 231.33 g/mol | Calculated |
Key Substituents | N-Methyl, 2-(2,2-dimethyl-1-oxopropyl) |
Synthetic Methodologies
Grignard Reagent-Mediated Cyclization
A scalable route involves the reaction of ketoamides with organomagnesium compounds (Grignard reagents), followed by acid-catalyzed cyclization. For example:
-
Ketoamide Preparation: Condensation of 2,2-dimethyl-3-oxopentanoic acid with methylamine yields the requisite ketoamide.
-
Grignard Addition: Treatment with methylmagnesium bromide introduces the methyl group at the nitrogen.
-
Cyclization: p-Toluenesulfonic acid (PTSA) catalyzes ring closure, forming the tetrahydroisoquinoline core .
This method achieves yields exceeding 80%, with the branched ketone substituent enhancing steric control during cyclization .
Palladium-Catalyzed Asymmetric Synthesis
Recent advances employ Pd(OAc)₂/Walphos SL-W002-1 catalysts to construct axially chiral isoquinolines. While initially developed for 3,4-disubstituted derivatives, this method could adapt to introduce the 2-(2,2-dimethyl-1-oxopropyl) group via tailored ortho-iodoaryl alkyne precursors . Density Functional Theory (DFT) studies confirm that enantioselectivity arises from steric interactions between the catalyst and substituents, suggesting feasibility for asymmetric synthesis of this compound .
Applications and Future Directions
Therapeutic Development
The compound’s modular synthesis and bioactive profile position it as a candidate for:
-
Antimicrobial Agents: Optimization of substituents to improve selectivity against drug-resistant pathogens.
-
Oncology: Functionalization at C-3 or C-4 to enhance DNA-binding affinity .
Catalytic Asymmetric Synthesis
Leveraging Pd-catalyzed methods could yield enantiopure variants for studying chirality-dependent bioactivity . Computational modeling (e.g., DFT) will be critical for predicting stereochemical outcomes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume